

Cross-Reactivity Profiling of BTK Inhibitor: Ibrutinib

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Compound of Interest

Compound Name: *BTK ligand 15*

Cat. No.: *B15542549*

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This guide provides a comparative analysis of the kinase selectivity profile of Ibrutinib, a first-generation Bruton's tyrosine kinase (BTK) inhibitor. Understanding the cross-reactivity of kinase inhibitors is crucial for predicting potential off-target effects and designing more selective next-generation drugs.

Kinase Selectivity Profile of Ibrutinib

Ibrutinib is known to covalently bind to Cys481 in the active site of BTK, leading to its inhibition. However, it also exhibits off-target activity against other kinases, which can contribute to both therapeutic effects and adverse events. The following table summarizes the inhibitory activity of Ibrutinib against a panel of kinases.

Table 1: Comparative Kinase Inhibition Profile of Ibrutinib and Acalabrutinib

Kinase Target	Ibrutinib IC ₅₀ (nM)	Acalabrutinib IC ₅₀ (nM)
BTK	0.5	3
TEC	0.8	1.8
ITK	10.7	20.2
BMX	1.3	0.8
EGFR	5.8	>1000
JAK3	16.1	>1000
SRC	20.1	45.4
LCK	33.2	46.1
FYN	37.1	65.2
HCK	40.5	88.1

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Data is compiled from various published sources.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay used to measure the affinity of a test compound for a panel of kinases.

- Materials: Europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase inhibitor (tracer), purified kinase, and test compound (e.g., Ibrutinib).
- Procedure:
 - Kinase, tracer, and test compound are incubated together in a microplate.
 - The binding of the tracer to the kinase results in a high FRET signal.

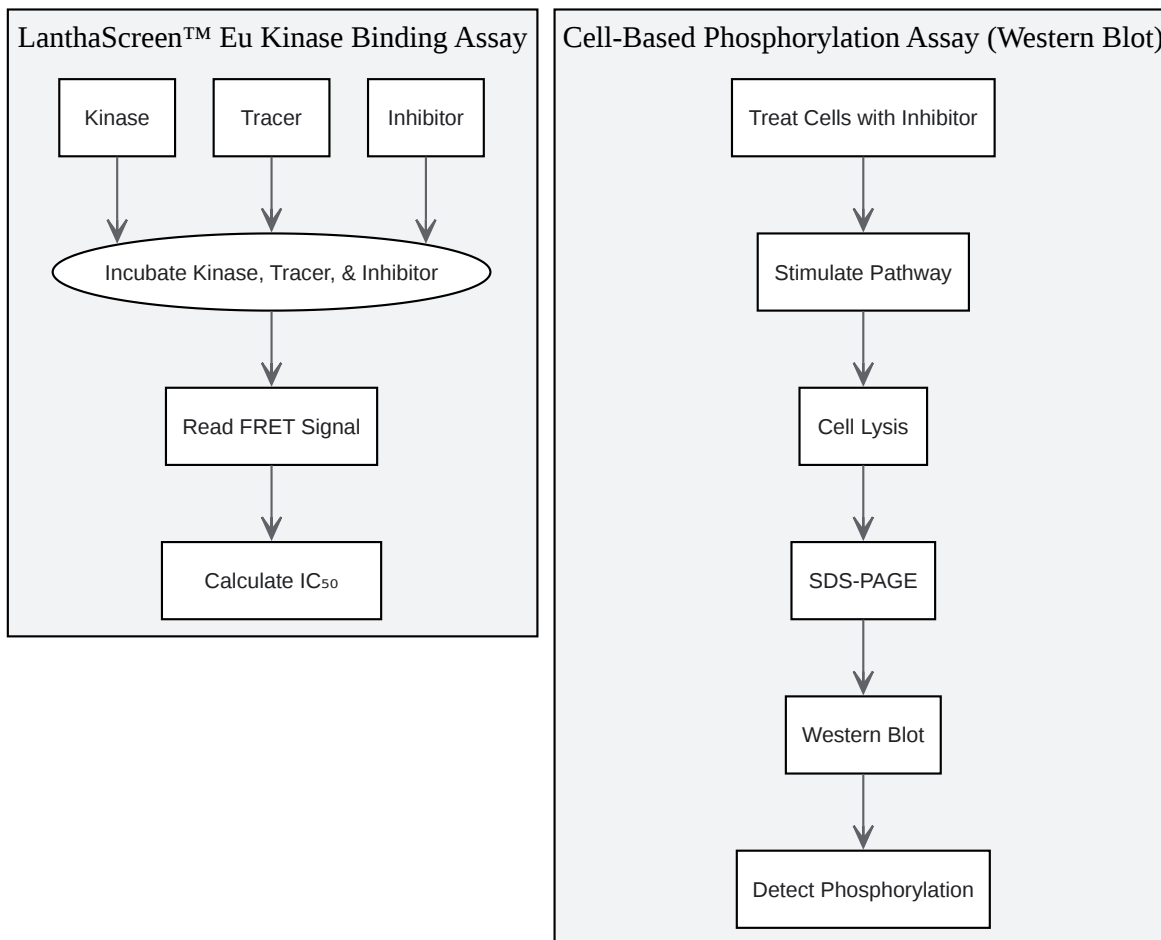
- The test compound competes with the tracer for the kinase binding site, leading to a decrease in the FRET signal.
- The signal is read on a fluorescence plate reader, and the IC_{50} value is calculated from the dose-response curve.

2. Cell-Based Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a downstream target of a specific kinase in a cellular context.

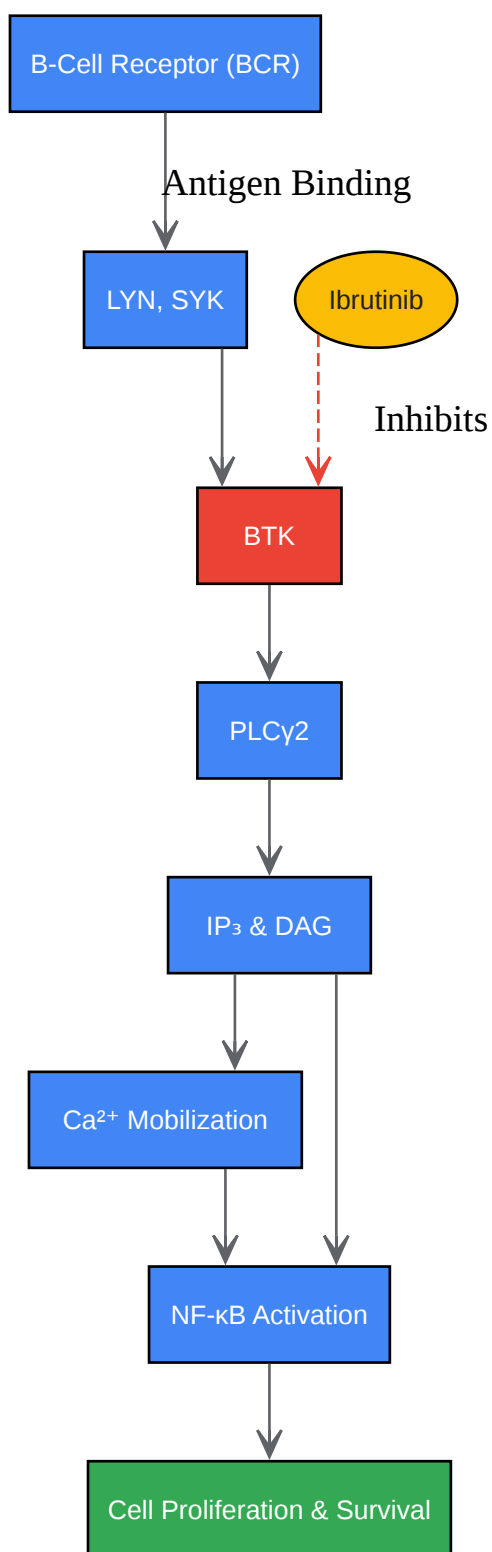
- Materials: Cell line expressing the target kinase (e.g., Ramos cells for BTK), primary antibodies against the phosphorylated and total protein, secondary antibody conjugated to horseradish peroxidase (HRP), and chemiluminescent substrate.
- Procedure:
 - Cells are treated with various concentrations of the inhibitor.
 - Cells are stimulated to activate the signaling pathway.
 - Cell lysates are prepared, and proteins are separated by SDS-PAGE.
 - Proteins are transferred to a membrane and probed with specific primary and secondary antibodies.
 - The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of phosphorylation inhibition.

Visualizations



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Caption: Workflow for in vitro and cell-based kinase inhibition assays.



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Caption: Simplified BTK signaling pathway and the point of Ibrutinib inhibition.

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